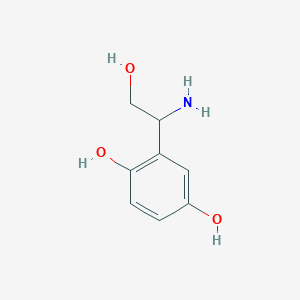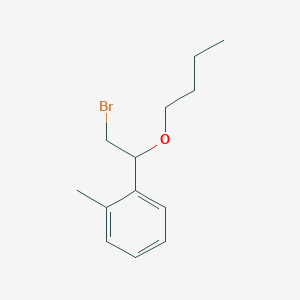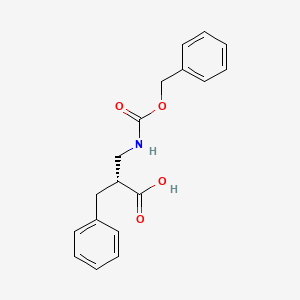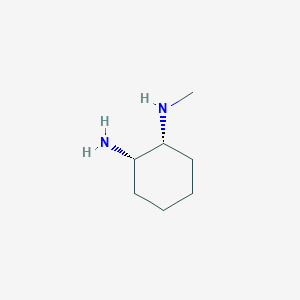![molecular formula C7H14N2 B13519942 1,6-Diazaspiro[3.5]nonane](/img/structure/B13519942.png)
1,6-Diazaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diazaspiro[35]nonane is a heterocyclic compound with the molecular formula C7H14N2 It features a spiro structure, which means it has two rings that share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diazaspiro[3.5]nonane can be synthesized through several methods. One common approach involves the reaction of 1,6-dibromohexane with ammonia or primary amines under high-pressure conditions. This reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon to facilitate the formation of the spiro structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,6-Diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
1,6-Diazaspiro[3.5]nonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,6-Diazaspiro[3.5]nonane involves its interaction with specific molecular targets, such as sigma receptors. Sigma receptors are involved in various biological processes, including neuroprotection and modulation of ion channels. The compound can act as an agonist or antagonist at these receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[3.5]nonane: Another spiro compound with similar structural features but different biological activities.
1,6-Dioxaspiro[4.4]nonane: A related compound with oxygen atoms in the spiro structure, used in different chemical applications.
Uniqueness
1,6-Diazaspiro[3.5]nonane is unique due to its specific interaction with sigma receptors and its potential therapeutic applications. Its structural properties also make it a valuable building block in organic synthesis, distinguishing it from other spiro compounds .
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C7H14N2/c1-2-7(3-5-9-7)6-8-4-1/h8-9H,1-6H2 |
InChI Key |
NGWVMUHZQFHIFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN2)CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


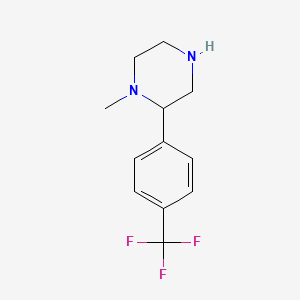
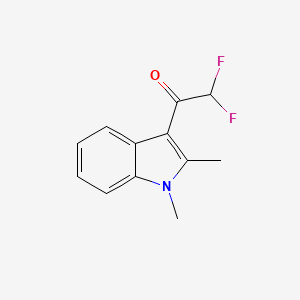



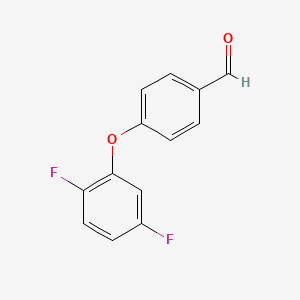
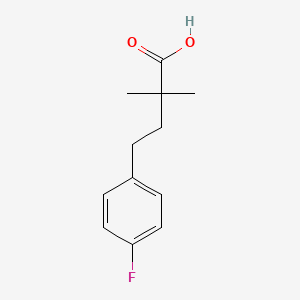
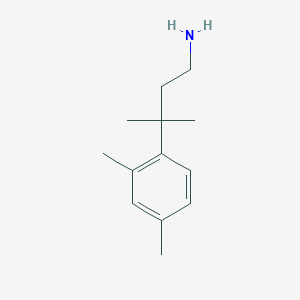
![3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13519909.png)
![1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride](/img/structure/B13519913.png)
